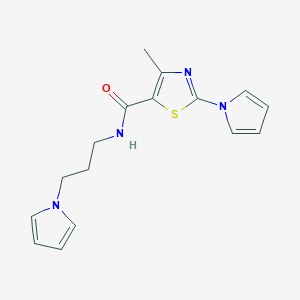![molecular formula C24H18ClFN2O2 B2566019 (3-{3-[(2-cloro-6-fluorobencil)oxi]fenil}-1H-pirazol-1-il)(3-metilfenil)metanona CAS No. 477711-71-0](/img/structure/B2566019.png)
(3-{3-[(2-cloro-6-fluorobencil)oxi]fenil}-1H-pirazol-1-il)(3-metilfenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone is a complex organic compound characterized by multiple aromatic rings and substituents. This compound finds its application in various fields of scientific research, including chemistry, biology, and medicine, owing to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone is used in multiple research domains:
Chemistry: : As a precursor in the synthesis of other complex organic molecules.
Biology: : Its derivatives are explored for their bioactivity against various pathogens.
Medicine: : Potential pharmaceutical applications include development of anti-inflammatory and anticancer agents.
Industry: : Used in the development of advanced materials due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Formation of Intermediates: : The synthesis begins with the preparation of intermediate compounds. Starting materials such as 2-chloro-6-fluorobenzyl chloride and 3-hydroxyphenylpyrazole are often used.
Nucleophilic Substitution: : The key step involves a nucleophilic substitution reaction where the 2-chloro-6-fluorobenzyl chloride reacts with 3-hydroxyphenylpyrazole in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Formation of the Final Compound: : The resultant intermediate is further reacted with 3-methylbenzoyl chloride under Friedel-Crafts acylation conditions, using a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production might involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. Catalysts and reagents are often recycled to enhance the process's efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: : Various electrophilic and nucleophilic substitution reactions can take place on the aromatic rings and pyrazole moiety.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in an anhydrous solvent.
Substitution: : Halogenation using halogens and a Lewis acid catalyst, nitration using nitric acid and sulfuric acid, etc.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation of the benzyl group might yield benzaldehyde or benzoic acid.
Reduction of the carbonyl group results in an alcohol.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Often targets enzymes or receptors involved in biological pathways.
Pathways Involved: : For instance, it may inhibit a specific enzyme by binding to its active site, blocking the substrate's access and thus affecting the metabolic pathway.
Comparación Con Compuestos Similares
Similar Compounds
(3-{3-[(2-chloro-5-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
(3-{3-[(2-bromo-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
Highlighting Uniqueness
The specific positioning of the chloro and fluoro groups significantly alters its reactivity and biological activity.
Variations in the substituents on the phenyl rings and pyrazole moiety contribute to its unique properties compared to similar compounds.
This compound's unique structure allows for diverse applications and reactivity, distinguishing it from its analogs in scientific research and industrial use.
Propiedades
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16-5-2-7-18(13-16)24(29)28-12-11-23(27-28)17-6-3-8-19(14-17)30-15-20-21(25)9-4-10-22(20)26/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCHBWSJADQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/new.no-structure.jpg)
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)




![ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B2565954.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2565955.png)


